molecular formula C16H23N3O B189607 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 110963-63-8

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B189607
CAS No.: 110963-63-8
M. Wt: 273.37 g/mol
InChI Key: YBJXRWANRTYCJE-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with a piperidine derivative.

    Attachment of the 2-ethoxyethyl Group: The final step involves the alkylation of the benzimidazole derivative with 2-ethoxyethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Alkylation Reactions at the Piperidine Nitrogen

The piperidine nitrogen serves as a nucleophilic site for alkylation, enabling the formation of quaternary ammonium salts or modified derivatives.

Key Example:

Reaction with 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine :

ParameterDetails
Reactants 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole + 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine
Conditions DMF, NaHCO₃, 120–125°C, 18h, N₂ atmosphere
Yield 62%
Mechanism Nucleophilic aromatic substitution (SNAr) at the chloropyridine

This reaction highlights the compound’s utility in synthesizing pyridine-linked derivatives for pharmacological studies .

Nucleophilic Aromatic Substitution (SNAr)

The benzimidazole core participates in SNAr reactions under basic conditions, particularly with electron-deficient aryl halides.

Protocol from Patent WO2016107848A1 :

Reaction with 2-Ethoxyethyl-4-methylbenzenesulfonate :

  • Step 1 : Dissolve the compound in DMF with NaH as a base.
  • Step 2 : React with 2-ethoxyethyl tosylate at 60°C for 12h.
  • Outcome : Formation of a tert-butyl-protected intermediate.
  • Key Data :
    • NMR : δ 7.7 (m, 1H), 4.3 (t, 2H), 3.7 (m, 4H) .
    • Application : Synthesis of antihistamine derivatives .

Salt Formation and Stability

The hydrochloride salt (CAS 1841081-72-8) enhances aqueous solubility and stability :

PropertyValue/Observation
Solubility Improved in water due to ionic character
Storage Stable at 2–8°C under inert atmosphere
Degradation Susceptible to hydrolysis under strong acidic/basic conditions

Crystallization and Polymorphism

While not a chemical reaction, solvent-mediated crystallization is critical for isolating stable forms:

  • Process : Dissolve in dichloromethane/methanol, add n-heptane at -5°C to precipitate crystalline Form-2 .
  • PXRD : Characteristic peaks at 2θ = 12.5°, 18.3°, and 25.7° .
  • Yield : 20.0 g with D(0.5) particle size of 5.41 µm .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductApplication
Alkylation Chloropyridines, DMF, NaHCO₃, 120°CPyridine-linked antihistamines Drug candidates for allergies
SNAr Tosylates, NaH, DMFEther derivatives Intermediate for PROTACs
Salt Formation HCl in polar solventsHydrochloride salt Improved bioavailability

Scientific Research Applications

Pharmacological Research

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole has been studied for its role as an intermediate in the synthesis of various pharmaceutical compounds, including antihistamines. One notable application is in the synthesis of bilastine, an antihistamine used for treating allergic conditions. The compound's structure allows it to interact effectively with histamine receptors, providing therapeutic benefits in allergy relief .

Potential as a Phosphodiesterase Inhibitor

Research has indicated that benzimidazole derivatives, including this compound, may function as phosphodiesterase inhibitors. These inhibitors are crucial in treating various disorders such as depression and anxiety by modulating cyclic nucleotide levels in cells. The specific interactions and efficacy of this compound in this context are still under investigation but show promise based on preliminary studies .

Study on Antihistaminic Activity

A study evaluated the antihistaminic activity of benzimidazole derivatives, including this compound. The results demonstrated significant activity against histamine-induced responses in animal models, suggesting its potential as a therapeutic agent for allergic reactions .

Synthesis and Characterization

The synthesis of this compound has been documented in several patents and publications. These studies focus on optimizing synthetic routes to improve yield and purity, highlighting its importance in pharmaceutical development .

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, affecting signal transduction pathways.

    Altering Cellular Processes: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    1-(2-hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Similar structure but with a hydroxyethyl group instead of an ethoxyethyl group.

    1-(2-methoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₂₄ClN₃O
  • Molecular Weight : 309.83 g/mol
  • CAS Number : 1841081-72-8
  • Purity : Typically high purity as per supplier specifications .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to act as a modulator of specific signaling pathways, which could be beneficial in treating various diseases.

Pharmacological Activities

  • Anticancer Activity
    • Research indicates that compounds similar to benzimidazole derivatives exhibit anticancer properties by inhibiting key proteins involved in tumor growth. For instance, studies have shown that benzimidazole derivatives can antagonize the p53-MDM2 protein-protein interaction, which is crucial for cancer cell survival .
    • A recent study highlighted the potential of such compounds in targeting cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.
  • Neurological Effects
    • The piperidine moiety suggests possible neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit phosphodiesterase enzymes, which play a role in neuroinflammation and neurodegenerative diseases .
    • Preliminary findings suggest that this compound may enhance cognitive functions and protect against neurodegeneration.
  • Anti-inflammatory Properties
    • There is emerging evidence that benzimidazole derivatives can modulate inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of various benzimidazole derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for drug development.

Case Study 2: Neuroprotective Effects

In animal models of Alzheimer's disease, administration of similar piperidine-containing compounds resulted in improved cognitive function and reduced amyloid plaque formation. This supports the hypothesis that this compound may possess neuroprotective properties.

Research Findings

StudyFocusFindings
AnticancerSignificant inhibition of tumor growth in vitro; apoptosis induction noted.
NeuroprotectionImproved cognitive function in animal models; reduced amyloid plaques observed.
Anti-inflammatoryModulation of inflammatory cytokines; potential therapeutic benefits in chronic inflammation.

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-6,13,17H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXRWANRTYCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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